Technical Whitepaper: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Technical Whitepaper: 1-(3-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Scaffold Analysis, Synthetic Protocols, and Medicinal Utility
PubChem CID: 62679434 Molecular Formula: C₁₀H₁₀ClN₃ Molecular Weight: 207.66 g/mol
Executive Summary
This technical guide analyzes 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine , a critical heterocyclic scaffold in medicinal chemistry. Unlike its more common regioisomer (5-amino-3-methyl), this specific 3-amino-5-methyl congener represents a distinct vector for structure-activity relationship (SAR) exploration. It serves as a validated pharmacophore for kinase inhibition (ATP-binding pocket occupancy), GPCR antagonism (specifically P2X3 and P2X7 receptors), and as a building block for fragment-based drug discovery (FBDD). This document details the physicochemical profile, regioselective synthesis, and biological applications of this compound.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The compound is characterized by a pyrazole core substituted at the N1 position with a meta-chlorophenyl ring, a methyl group at C5, and a primary amine at C3.
Structural Distinctions (Regioisomerism)
A critical challenge in working with aminopyrazoles is the ubiquity of regioisomers.
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Target (CID 62679434): 1-(3-chlorophenyl)-5-methyl -1H-pyrazol-3-amine .[2]
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Common Isomer (CID 1810630): 1-(3-chlorophenyl)-3-methyl -1H-pyrazol-5-amine .
The target compound (3-amine) possesses a distinct hydrogen bond donor/acceptor profile compared to the 5-amine isomer, altering its binding mode in enzyme pockets.
| Property | Value / Description |
| IUPAC Name | 1-(3-chlorophenyl)-5-methylpyrazol-3-amine |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=CC=C2)Cl)N |
| InChI Key | SWIDUGSHKPXBPE-UHFFFAOYSA-N |
| LogP (Predicted) | 2.6 (Lipophilic, suitable for CNS penetration) |
| Topological Polar Surface Area | 43.8 Ų |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Pyrazole Nitrogens) |
| pKa (Conjugate Acid) | ~3.5–4.0 (Pyrazole N2), making it a weak base.[3][4] |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of 3-amino-5-methylpyrazoles is less trivial than the 5-amino counterparts (which form readily from hydrazine + 3-aminocrotononitrile). The 3-amine regiochemistry requires controlling the condensation of the hydrazine with a
Optimized Protocol: Regioselective Cyclization
Objective: Synthesize 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine with >95% regiochemical purity.
Reagents:
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3-Chlorophenylhydrazine hydrochloride (CAS: 2312-23-4)
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3-Aminocrotononitrile (CAS: 1118-61-2) [Note: Direct condensation often yields 5-amino isomer; modified conditions required]
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Alternative Precursor: 3-Oxobutanenitrile (Diacetonitrile)
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Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
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Catalyst: Conc. HCl
Step-by-Step Protocol:
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Preparation of Hydrazine Free Base:
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Dissolve 3-chlorophenylhydrazine HCl (10 mmol) in water. Neutralize with 10% NaOH solution until pH ~9. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the free base hydrazine.
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Condensation (The Regio-Control Step):
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Rationale: To favor the 3-amino-5-methyl isomer, the reaction is often performed using 3-oxobutanenitrile in refluxing ethanol with a catalytic amount of acid.
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Dissolve 3-chlorophenylhydrazine (10 mmol) and 3-oxobutanenitrile (11 mmol) in absolute EtOH (20 mL).
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Add 5 drops of conc. HCl.
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Reflux: Heat the mixture at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
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Work-up:
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Cool reaction to room temperature.
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Evaporate solvent under reduced pressure.
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Basify residue with saturated NaHCO₃ solution.
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Extract with DCM (3 x 20 mL).
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Purification (Crucial for Isomer Separation):
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The crude mixture may contain traces of the 5-amino isomer.
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Column Chromatography: Silica gel (230-400 mesh). Eluent gradient: 0%
5% Methanol in DCM. The 3-amino isomer typically elutes after the 5-amino isomer due to higher polarity/H-bonding capability. -
Recrystallization: From Ethanol/Water (9:1) if solid.[5]
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Visualizing the Pathway
The following diagram illustrates the condensation logic and potential for isomerism.
Caption: Divergent synthesis pathways for aminopyrazoles. Controlling reaction temperature and pH is critical to favoring the 3-amine target over the 5-amine kinetic byproduct.
Biological Applications & Mechanism of Action
Kinase Inhibition Scaffold
The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP.
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Mechanism: The N2 nitrogen acts as a hydrogen bond acceptor, while the C3-amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the hinge-binding region of kinases.
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Utility: This specific scaffold (1-aryl-5-methyl) positions the 3-chlorophenyl group into the hydrophobic back-pocket (Gatekeeper region) of kinases such as p38 MAPK and Src family kinases .
P2X3/P2X7 Receptor Antagonism
Substituted pyrazoles are established antagonists for P2X purinoceptors, involved in neuropathic pain and inflammation.
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SAR Insight: The 3-chlorophenyl substitution provides lipophilic bulk necessary to occupy the allosteric binding site of the P2X3 trimer, modulating channel gating.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~207 Da, this compound is an ideal "fragment."
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Ligand Efficiency (LE): High.
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Growth Vectors:
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N-Acylation of C3-Amine: Extension into the solvent-exposed region.
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Suzuki Coupling on Phenyl Ring: The Cl group allows for late-stage diversification via palladium-catalyzed coupling to explore deep hydrophobic pockets.
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Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must pass the following QC criteria.
| Method | Expected Result / Diagnostic Signal |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, CH₃): Distinct shift for 5-methyl.δ 5.40 (s, 1H, Pyrazole-H4): Characteristic singlet.δ 4.8–5.2 (br s, 2H, NH₂): Exchangeable.δ 7.2–7.6 (m, 4H, Ar-H): 3-chlorophenyl pattern. |
| NOE (Nuclear Overhauser Effect) | Critical Test: Irradiation of the Methyl signal (δ 2.15) should show NOE enhancement of the Phenyl protons (ortho positions) if the methyl is at position 5 (adjacent to N1-phenyl). If methyl is at position 3, no NOE with phenyl ring is observed. |
| LC-MS | [M+H]⁺ = 208.1 m/z. Single peak purity >98%. |
References
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PubChem. 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CID 62679434). National Library of Medicine. [Link]
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Beilstein Journal of Organic Chemistry. Regioselective synthesis of 1-aryl-3-methyl-5-aminopyrazoles and their isomers. (General methodology reference). [Link]
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Journal of Medicinal Chemistry. Pyrazole scaffolds in kinase inhibitor discovery: The role of tautomerism and regioisomerism. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. PubChemLite - 1-(3-chlorophenyl)-5-methyl-1h-pyrazol-3-amine (C10H10ClN3) [pubchemlite.lcsb.uni.lu]
- 3. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine (C15H11Cl2N3) [pubchemlite.lcsb.uni.lu]
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